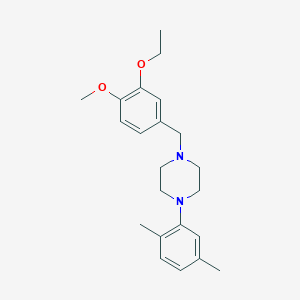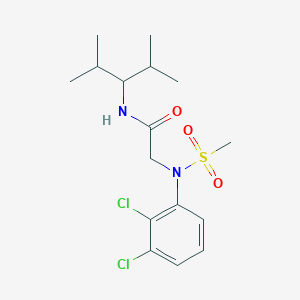
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide, also known as TFMPP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its psychoactive properties. TFMPP is a popular research chemical that has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide is not fully understood. However, it is believed to exert its effects by binding to and activating serotonin receptors in the brain. Specifically, 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has been shown to have agonistic effects on the 5-HT1B and 5-HT2A receptors, which are involved in regulating mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its psychoactive effects. 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide in lab experiments is its well-established pharmacological profile and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors in various physiological and pathological processes. However, one limitation of using 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide is its potential for abuse and dependence, which may limit its use in certain research contexts.
Orientations Futures
There are several future directions for research on 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety-related disorders. Another area of interest is its potential for use as a tool for investigating the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to better understand the long-term effects of 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide use, particularly with regard to its potential for abuse and dependence.
Méthodes De Synthèse
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide can be synthesized using various methods, including the reaction of 4-methoxy-3-biphenylamine with 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride in the presence of a base. Alternatively, 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide can be synthesized by reacting 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride with 4-methoxyphenylpiperazine in the presence of a base.
Applications De Recherche Scientifique
3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has been widely used in scientific research to investigate its psychoactive properties. It has been shown to have agonistic effects on serotonin receptors, particularly the 5-HT1B and 5-HT2A receptors. 3,3,3-trifluoro-N-(4-methoxy-3-biphenylyl)-2-(trifluoromethyl)propanamide has also been shown to have anxiogenic effects, which makes it a useful tool for studying anxiety-related disorders.
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-(2-methoxy-5-phenylphenyl)-2-(trifluoromethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO2/c1-26-13-8-7-11(10-5-3-2-4-6-10)9-12(13)24-15(25)14(16(18,19)20)17(21,22)23/h2-9,14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSLCHJLXWMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[2-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4921912.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![3-(4-methoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4921922.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)

![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)
![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)


![2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)